molecular formula C7H11N3O2 B13156402 2-amino-5-ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide

2-amino-5-ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide

Cat. No.: B13156402
M. Wt: 169.18 g/mol
InChI Key: JFARRBXICXREJE-UHFFFAOYSA-N
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Description

2-amino-5-ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide ( 929974-54-9) is a chemical compound with the molecular formula C 7 H 11 N 3 O 2 and a molecular weight of 169.18 g/mol . It is a derivative of the pyrrolin-4-one scaffold, a structure of significant interest in medicinal and organic chemistry . The pyrrolin-4-one core, which features a 4-oxo-4,5-dihydro-1H-pyrrole structure, is recognized as a key substructure in pharmacologically active compounds and is actively researched for its synthetic utility . This compound serves as an advanced building block for the synthesis of more complex molecules. Pyrrole-3-carboxamide derivatives are of notable importance, as this specific substructure is central to remarkably successful drugs such as Atorvastatin and Sunitinib . More broadly, 4-oxo derivatives of pyrrole-3-carboxylic acids have been studied for a range of bioactive properties, including antimalarial and HIV-1 protease inhibitory activities, highlighting the value of this chemical scaffold in drug discovery efforts . Researchers utilize this and related pyrrolin-4-ones in cyclization studies and as key intermediates for developing novel synthetic methodologies . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

5-amino-2-ethyl-3-hydroxy-2H-pyrrole-4-carboxamide

InChI

InChI=1S/C7H11N3O2/c1-2-3-5(11)4(7(9)12)6(8)10-3/h3,11H,2H2,1H3,(H2,8,10)(H2,9,12)

InChI Key

JFARRBXICXREJE-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=C(C(=N1)N)C(=O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide typically involves the cyclization of glycine-derived enamino amides. One common method includes the use of methanesulfonic acid under reflux conditions in methanol . The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, cost, and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-amino-5-ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-5-ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-amino-5-ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide and its analogs:

Compound Name / Substituents Biological Activity Synthesis Method & Yield Key Analytical Data (NMR, IR) Reference ID
Target Compound : 2-Amino-5-ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide Not explicitly reported (inferred: potential cytotoxic/antioxidant activity) Not described in evidence (likely via cyclocondensation or aldol-aza addition ) Unavailable (expected IR: ~1717 cm⁻¹ for pyrrole C=O; NMR δ ~3.85 ppm for CH2) N/A
2-Amino-1-(2-bromophenyl)-5-(3,3-dimethyl-2-oxobutylidene)-4-oxo-N-(thiazol-5-yl) (IIb) Radical-binding activity > Trolox; cytotoxic vs. GIST cells (imatinib-resistant) Multi-step synthesis (aryl/alkylidene substitution); moderate yield ¹H/¹³C NMR confirmed substituents; IR: 1717 cm⁻¹ (C=O)
N-(4-Benzoylphenyl)-4-hydroxy-2-oxo-5-phenethyl (Photo-probe) Not reported (designed as a photoprobe for biophysical studies) Ethanol/NaOEt-mediated cyclization; 24 h reaction time Solid-state characterization (filtered precipitate); no spectroscopic data provided
2-Amino-5-oxo-1-(4-phenylthiazol-2-yl) (4b) Potential COVID-19 Mpro inhibition (molecular docking study) One-pot tandem reaction; 70% yield IR: 1717 cm⁻¹ (pyrrole C=O), 1640 cm⁻¹ (amide C=O); ¹H NMR δ 3.85 ppm (CH2)
N-(4-Chlorophenyl)-2-methyl-1-(p-tolyl)-4,5-dihydro-1H-pyrrole-3-carboxamide (1a) Model substrate for aldol-aza addition optimization Ammonium acetate/PEG-400-mediated reaction; 92% yield Crystallographic data (ORTEP-3/SHELX refinement)

Key Structural and Functional Insights

Substituent Effects on Bioactivity

  • Ethyl vs. Phenethyl/Substituted Alkylidene Groups: The 5-ethyl group in the target compound likely enhances lipophilicity compared to bulkier substituents like phenethyl or 3,3-dimethyl-2-oxobutylidene.
  • Amide vs. This suggests the amide moiety’s electronic environment critically modulates reactivity .

Biological Activity

2-Amino-5-ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of nitrogen-containing heterocycles, which are known for their diverse pharmacological properties, including antibacterial, antifungal, and antidiabetic effects. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical formula for 2-amino-5-ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide is C7H11N3O2C_7H_{11}N_3O_2, with a molecular weight of 171.18 g/mol. Its structure features a pyrrole ring with an amino group and a carboxamide functional group, which are critical for its biological activity.

Biological Activity Overview

The biological activity of 2-amino-5-ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide has been evaluated in several studies, highlighting its potential as an antidiabetic agent and its effects on various biological pathways.

Antidiabetic Activity

Recent research has focused on the compound's ability to inhibit aldose reductase (AR), an enzyme involved in the conversion of glucose to sorbitol, which is implicated in diabetic complications. The compound demonstrated significant AR inhibitory activity, suggesting its potential as a hypoglycemic agent.

Table 1: Aldose Reductase Inhibition by Pyrrole Derivatives

CompoundIC50 (µM)Reference
2-amino-5-ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide25
4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole derivatives15
Zinc(II) complexes of pyrrole derivatives20

Antibacterial Activity

The compound's antibacterial properties have also been investigated. Studies indicate that pyrrole derivatives exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Table 2: Antibacterial Activity of Pyrrole Derivatives

CompoundMIC (µg/mL)Target BacteriaReference
2-amino-5-ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide12.5Staphylococcus aureus
Other pyrrole derivatives10.0Escherichia coli

Case Studies

In one notable study, researchers synthesized several pyrrole derivatives and evaluated their biological activities in vitro. The results indicated that compounds with specific substitutions on the pyrrole ring exhibited enhanced AR inhibition and antibacterial effects compared to the parent compound.

Case Study: Synthesis and Evaluation

A series of experiments were conducted where different substituents were introduced at various positions on the pyrrole ring. The biological evaluations included:

  • In vitro AR inhibition assays : These assays measured the effectiveness of each derivative in inhibiting AR activity.
  • Antibacterial efficacy tests : The minimum inhibitory concentration (MIC) was determined against various bacterial strains.

The findings suggested that modifications at the C5 position significantly increased both AR inhibition and antibacterial potency.

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